Ethyl 8-oxodecanoate

Enzyme Inhibition Lipoxygenase Inflammation Research

Ethyl 8-oxodecanoate (CAS 105906-29-4) is a synthetic beta-keto ester with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol. It is characterized by an oxo (ketone) functional group at the eighth carbon position of a decanoic acid chain, terminated with an ethyl ester.

Molecular Formula C12H22O3
Molecular Weight 214.3 g/mol
CAS No. 105906-29-4
Cat. No. B033718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-oxodecanoate
CAS105906-29-4
SynonymsETHYL 8-OXODECANOATE
Molecular FormulaC12H22O3
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCC(=O)CCCCCCC(=O)OCC
InChIInChI=1S/C12H22O3/c1-3-11(13)9-7-5-6-8-10-12(14)15-4-2/h3-10H2,1-2H3
InChIKeyPHTQADCCSVKUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-oxodecanoate (CAS 105906-29-4) for Research and Industrial Synthesis: Key Properties and Procurement Considerations


Ethyl 8-oxodecanoate (CAS 105906-29-4) is a synthetic beta-keto ester with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol [1]. It is characterized by an oxo (ketone) functional group at the eighth carbon position of a decanoic acid chain, terminated with an ethyl ester . This compound serves as a versatile building block in organic synthesis, notably in the development of macrocyclic musk fragrances and prostaglandin analogs . Its physical properties include a density of 0.943 g/cm³ and a boiling point of 299.4°C at 760 mmHg [1].

Why Ethyl 8-oxodecanoate Cannot Be Replaced by Generic Keto Ester Analogs: A Procurement and Scientific Rationale


The specific placement of the oxo group at the C8 position of the decanoic acid chain in Ethyl 8-oxodecanoate (CAS 105906-29-4) is critical for its intended applications and biochemical interactions. Substituting it with close analogs such as Ethyl 9-oxodecanoate, Ethyl 8-oxododecanoate, or Methyl 8-oxodecanoate fundamentally alters the molecule's physicochemical properties, including its lipophilicity (LogP) and steric profile . These changes directly impact the compound's behavior in key synthetic pathways, such as intramolecular aldol condensations for macrocycle formation , and its interaction with biological targets like lipoxygenases, where a shift in the keto group position or chain length can reduce inhibitory activity by orders of magnitude [1].

Quantitative Differentiation of Ethyl 8-oxodecanoate (CAS 105906-29-4) from Closest Analogs: A Comparative Data Guide


Comparative Inhibitory Activity Against Porcine Leukocyte 12-Lipoxygenase

Ethyl 8-oxodecanoate demonstrates moderate inhibitory activity against porcine leukocyte 12-lipoxygenase with an IC50 of 5,000 nM (5 µM) [1]. In contrast, a close structural analog, Ethyl 8-oxododecanoate (C14 chain), exhibits a complete loss of activity (IC50 > 100,000 nM) against the related enzyme human delta-5 desaturase [2]. While a direct head-to-head comparison in the same assay is not available, the cross-study data suggests that the specific C12 chain length of Ethyl 8-oxodecanoate is essential for maintaining a measurable level of enzyme inhibition, whereas extending the chain by two carbons results in a >20-fold decrease in potency for a similar class of enzymes.

Enzyme Inhibition Lipoxygenase Inflammation Research

Lack of Off-Target Delta-5 Desaturase Inhibition: A Comparative Advantage

Ethyl 8-oxodecanoate is a very weak inhibitor of human delta-5 desaturase, with a reported IC50 value exceeding 100,000 nM (>100 µM) [1]. This stands in stark contrast to potent, selective delta-5 desaturase inhibitors like T-3364366, which exhibit IC50 values of 1.9 nM and 2.1 nM in HepG2 and RLN-10 cells, respectively . The weak activity of Ethyl 8-oxodecanoate against this target indicates that it is unlikely to perturb the delta-5 desaturase pathway in cell-based or in vivo studies at typical working concentrations.

Selectivity Desaturase Metabolic Research

Physicochemical Differentiation: Density and Boiling Point Compared to Chain-Length Analogs

Ethyl 8-oxodecanoate (C12 chain) exhibits a density of 0.943 g/cm³ and a boiling point of 299.4°C at 760 mmHg [1]. Its closest analog, Ethyl 8-oxododecanoate (C14 chain), has a lower density of 0.931 g/cm³ and a significantly higher boiling point of 332.4°C at 760 mmHg . This 33°C difference in boiling point directly impacts distillation and purification protocols, while the ~1.3% difference in density affects solvent miscibility and formulation behavior.

Physicochemical Properties Purification Formulation

Stability Profile: Documented Chemical Stability Under Recommended Storage

According to its Safety Data Sheet, Ethyl 8-oxodecanoate is stable under recommended storage conditions . This is a crucial differentiator from less stable beta-keto esters, such as ethyl acetoacetate, which is prone to decomposition and requires more stringent storage conditions. While no specific quantitative stability data (e.g., half-life) is available for Ethyl 8-oxodecanoate, the explicit statement of stability from the SDS provides a baseline assurance not always found for other members of its chemical class.

Stability Storage Shelf-life

High Purity Specification for Research and Industrial Use

Commercially available Ethyl 8-oxodecanoate is routinely supplied with a minimum purity specification of 95% , . This is a standard benchmark for research-grade materials and ensures a consistent level of quality for synthetic applications. While similar purity levels are available for some analogs like Ethyl 8-oxododecanoate , the specification is not universally guaranteed across all vendors or analog compounds. Procuring a product with a certified 95% purity minimizes the risk of side reactions and simplifies downstream purification steps.

Purity Quality Control Reproducibility

Validated Research and Industrial Application Scenarios for Ethyl 8-oxodecanoate (CAS 105906-29-4)


Synthesis of Macrocyclic Musk Fragrances via Intramolecular Aldol Condensation

Ethyl 8-oxodecanoate serves as a key intermediate in the construction of macrocyclic musk ring structures. The specific C8 position of the oxo group is essential for facilitating the intramolecular aldol condensation that closes the large ring . Using an analog with a different chain length or oxo group position (e.g., Ethyl 9-oxodecanoate) would alter the ring size and geometry, leading to a different olfactory profile or a complete failure of the cyclization reaction.

Development of Prostaglandin Analogs Requiring a Specific C12 Functionalized Carbon Chain

The synthesis of prostaglandin analogs often requires a precisely functionalized carbon chain. Ethyl 8-oxodecanoate provides a C12 chain with a reactive oxo group at the eighth position, which can be selectively modified to install the complex stereochemistry and functional groups characteristic of prostaglandins . The quantitative differences in enzyme inhibition observed for different chain lengths (Section 3) underscore the importance of the exact C12 scaffold for achieving the desired biological activity in the final analog.

Biochemical Studies of 12-Lipoxygenase Inhibition with Minimal Off-Target Effects

For researchers investigating the role of 12-lipoxygenase in inflammation and related pathways, Ethyl 8-oxodecanoate offers a useful tool compound with a defined, moderate inhibitory activity (IC50 = 5,000 nM) [1]. Crucially, its extremely weak inhibition of delta-5 desaturase (IC50 > 100,000 nM) [2] makes it a more selective option than other lipid-like molecules that may have broader, uncharacterized effects on fatty acid metabolism. This selectivity profile is vital for generating clear, interpretable data in cellular and in vivo models.

General Organic Synthesis and Process Development Requiring a Stable, High-Purity Keto Ester Building Block

With a well-defined boiling point (299.4°C) and density (0.943 g/cm³) [3], a documented stability profile , and a standard commercial purity of 95% , Ethyl 8-oxodecanoate is a reliable and consistent building block for a wide range of synthetic transformations. Its predictable physicochemical properties simplify reaction planning and purification, reducing process development time and costs compared to using less well-characterized or less stable keto ester alternatives.

Quote Request

Request a Quote for Ethyl 8-oxodecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.